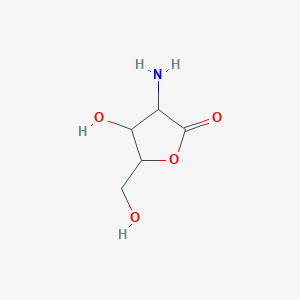![molecular formula C36H40NOP B12872850 (1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)di-p-tolylphosphine oxide](/img/structure/B12872850.png)
(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)di-p-tolylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)di-p-tolylphosphine oxide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a binaphthyl core with dimethylamino and di-p-tolylphosphine oxide groups, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)di-p-tolylphosphine oxide typically involves the following steps:
Formation of the Binaphthyl Core: The binaphthyl core is synthesized through a coupling reaction of naphthalene derivatives.
Introduction of Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of Di-p-tolylphosphine Oxide: The di-p-tolylphosphine oxide group is attached through a phosphination reaction using di-p-tolylphosphine and an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)di-p-tolylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxide back to phosphine.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under appropriate conditions.
Major Products Formed
Oxidation: Produces phosphine oxides.
Reduction: Yields phosphines.
Substitution: Results in various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)di-p-tolylphosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in catalysis and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of (1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)di-p-tolylphosphine oxide involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the di-p-tolylphosphine oxide group can coordinate with metal ions, influencing various biochemical pathways and catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-methylphenyl)phosphine oxide
- Di-p-tolylphosphine oxide
- Triphenylphosphine oxide
Uniqueness
(1R)-(2’-(Dimethylamino)-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalen]-2-yl)di-p-tolylphosphine oxide stands out due to its unique binaphthyl core and the presence of both dimethylamino and di-p-tolylphosphine oxide groups. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C36H40NOP |
|---|---|
Poids moléculaire |
533.7 g/mol |
Nom IUPAC |
1-[2-bis(4-methylphenyl)phosphoryl-5,6,7,8-tetrahydronaphthalen-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C36H40NOP/c1-25-13-19-29(20-14-25)39(38,30-21-15-26(2)16-22-30)34-24-18-28-10-6-8-12-32(28)36(34)35-31-11-7-5-9-27(31)17-23-33(35)37(3)4/h13-24H,5-12H2,1-4H3 |
Clé InChI |
GWEGGYKLYJEIKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)C3=C(C4=C(CCCC4)C=C3)C5=C(C=CC6=C5CCCC6)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


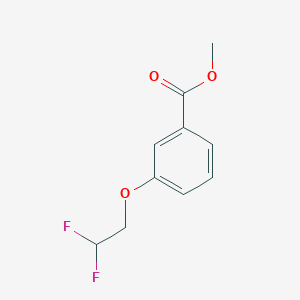
![2-(2-Aminobenzo[d]oxazol-6-yl)-2-hydroxyacetic acid](/img/structure/B12872772.png)




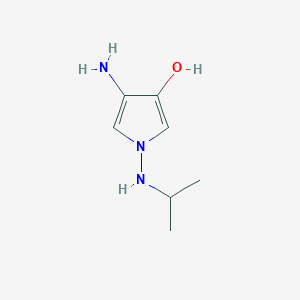

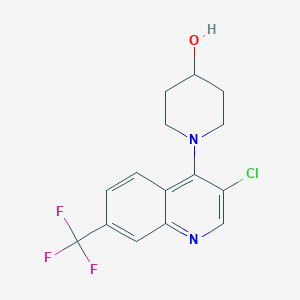
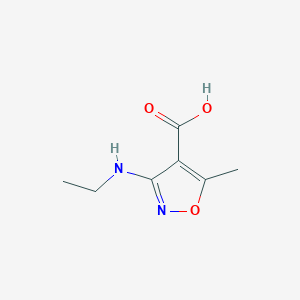
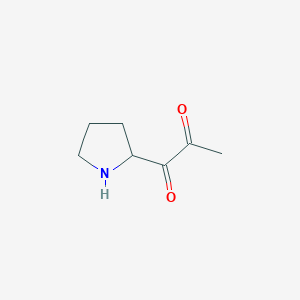
![2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol](/img/structure/B12872841.png)
![1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]-](/img/structure/B12872844.png)
